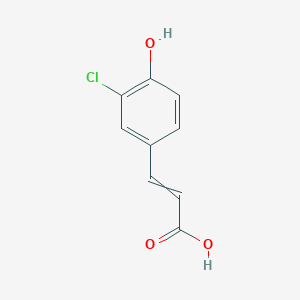

3-CHLORO-4-HYDROXYCINNAMIC ACID

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

52507-43-4 |

|---|---|

Molecular Formula |

C9H7ClO3 |

Molecular Weight |

198.60 g/mol |

IUPAC Name |

3-(3-chloro-4-hydroxyphenyl)prop-2-enoic acid |

InChI |

InChI=1S/C9H7ClO3/c10-7-5-6(1-3-8(7)11)2-4-9(12)13/h1-5,11H,(H,12,13) |

InChI Key |

VOTXWNQLOVWHNB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1C=CC(=O)O)Cl)O |

Origin of Product |

United States |

Contextualization Within the Hydroxycinnamic Acid Family and Halogenated Phenolics in Contemporary Research

Hydroxycinnamic acids, such as ferulic, caffeic, and p-coumaric acids, are a class of phenolic compounds abundantly found in plants and are recognized for their antioxidant properties. nih.govnih.gov These compounds are integral components of the human diet, found in fruits, vegetables, coffee, and whole grains. nih.govresearchgate.net Their biological activities are largely attributed to their ability to scavenge free radicals, a property linked to the prevention of oxidative stress-related diseases. nih.govnih.govresearchgate.net The core structure of hydroxycinnamic acids, a C6-C3 phenylpropanoid skeleton, provides a versatile framework that nature has extensively modified to produce a wide range of biologically active molecules. nih.gov

The introduction of a halogen atom, specifically chlorine, onto the phenolic ring of 4-hydroxycinnamic acid to form 3-chloro-4-hydroxycinnamic acid, significantly alters its electronic and lipophilic properties. Halogenation is a common strategy in medicinal chemistry to enhance the biological activity and metabolic stability of lead compounds. The presence of an electron-withdrawing halogen atom can influence the acidity of the phenolic hydroxyl group and the reactivity of the aromatic ring. nih.gov Research into halogenated hydroxycinnamic acid derivatives has shown that such modifications can impact their antioxidant potential and lipophilicity, a critical factor in the development of new antioxidants. nih.gov

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₉H₇ClO₃ |

| Molecular Weight | 198.6 g/mol |

| InChI | 1S/C9H7ClO3/c10-7-5-6(1-3-8(7)11)2-4-9(12)13/h1-5,11H,(H,12,13)/b4-2+ |

| InChIKey | VOTXWNQLOVWHNB-DUXPYHPUSA-N |

| Canonical SMILES | C1=CC(=C(C=C1C=CC(=O)O)Cl)O |

Significance of 3 Chloro 4 Hydroxycinnamic Acid As a Scaffold for Bioactive Molecules

The true potential of 3-chloro-4-hydroxycinnamic acid lies in its utility as a versatile scaffold for the synthesis of more complex bioactive molecules. Its structure presents multiple points for chemical modification, including the carboxylic acid, the phenolic hydroxyl group, and the double bond of the propenoic acid side chain. These reactive sites allow for the construction of diverse molecular libraries through various chemical reactions.

For instance, this compound can be used in the synthesis of aminocoumarin moieties and other prenylated molecules. cymitquimica.com It has also been identified as a biosynthetic precursor in some bacteria. cymitquimica.com The related compound, 3-chloro-4-hydroxyphenylacetic acid, a fungal metabolite, has been utilized to generate a library of amides for screening purposes. nih.gov This highlights the potential of the chlorinated hydroxyphenyl core structure as a starting point for generating novel chemical entities with potential therapeutic applications. Although a study on a library derived from 3-chloro-4-hydroxyphenylacetic acid did not show significant antiparasitic or cytotoxic activity at the tested concentration, some analogues did demonstrate an effect on the lipid content of prostate cancer cells. nih.gov

The synthesis of derivatives of hydroxycinnamic acids is an active area of research. For example, libraries of hydroxycinnamic acid amides have been synthesized and screened for antibacterial activity against resistant strains of Staphylococcus aureus. researchgate.net This demonstrates the broad potential of the hydroxycinnamic acid scaffold, which can be extended to its halogenated analogues like this compound, for the development of new antimicrobial agents.

Interdisciplinary Research Paradigms Relevant to 3 Chloro 4 Hydroxycinnamic Acid Studies

De Novo Synthesis Strategies for this compound

The primary routes for the de novo synthesis of this compound involve the condensation of a substituted aromatic aldehyde with a compound containing an active methylene (B1212753) group. The most prevalent and well-established methods are the Knoevenagel condensation and the Perkin reaction, both of which utilize 3-chloro-4-hydroxybenzaldehyde (B1581250) as the key starting material.

Knoevenagel Condensation: This reaction involves the condensation of an aldehyde with a compound possessing an active methylene group, such as malonic acid, in the presence of a basic catalyst. For the synthesis of this compound, 3-chloro-4-hydroxybenzaldehyde is reacted with malonic acid. The reaction is typically catalyzed by a weak base like pyridine (B92270) with a catalytic amount of piperidine (B6355638). tandfonline.comresearchgate.net The initially formed α,β-unsaturated dicarboxylic acid intermediate readily undergoes decarboxylation upon heating to yield the final cinnamic acid product, predominantly as the more stable (E)-isomer. researchgate.netresearchgate.net

Perkin Reaction: Developed by William Henry Perkin, this reaction provides α,β-unsaturated aromatic acids by the aldol (B89426) condensation of an aromatic aldehyde with an acid anhydride (B1165640), in the presence of the alkali salt of the acid. theaic.org To synthesize this compound via this route, 3-chloro-4-hydroxybenzaldehyde is heated with acetic anhydride and an alkali salt like sodium acetate. The alkali salt acts as the base catalyst. theaic.orguns.ac.id This method also typically results in the formation of the (E)-cinnamic acid derivative. A significant drawback of the classical Perkin reaction is the requirement for high temperatures and long reaction times. uns.ac.id

The precursor, 3-chloro-4-hydroxybenzaldehyde, can be prepared through methods such as the direct chlorination of 4-hydroxybenzaldehyde. researchgate.net

Table 1: Comparison of De Novo Synthesis Strategies

| Reaction | Key Reactants | Typical Catalyst/Base | Key Features |

|---|---|---|---|

| Knoevenagel Condensation | 3-Chloro-4-hydroxybenzaldehyde, Malonic Acid | Pyridine, Piperidine | Forms an intermediate that decarboxylates; generally yields (E)-isomer. researchgate.netresearchgate.net |

| Perkin Reaction | 3-Chloro-4-hydroxybenzaldehyde, Acetic Anhydride | Sodium Acetate | Requires high temperatures; typically yields (E)-isomer. theaic.orguns.ac.id |

Derivatization and Functionalization of the Cinnamic Acid Core for Targeted Applications

The structural core of this compound offers multiple sites for chemical modification, enabling the synthesis of a diverse library of derivatives for various applications. The primary functional groups available for derivatization are the carboxylic acid, the phenolic hydroxyl group, the alkene double bond, and the aromatic ring.

Reactions at the Carboxylic Acid Group: The carboxylic acid moiety is readily converted into a range of functional derivatives.

Esterification: Esters can be synthesized by reacting the carboxylic acid with alcohols under acidic conditions or by using coupling agents. Alkyl chloroformates, for instance, can be used to form mixed anhydrides which then react with alcohols to yield the desired esters. researchgate.net

Amidation: Amides are commonly prepared by activating the carboxylic acid, for example, by converting it to an acyl chloride using reagents like thionyl chloride, followed by reaction with a primary or secondary amine. researchgate.net Alternatively, coupling reagents such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) in conjunction with 1-hydroxybenzotriazole (B26582) (HOBT) can facilitate direct amide bond formation between the cinnamic acid and an amine. researchgate.net

Reactions at the Phenolic Hydroxyl Group: The phenolic -OH group can be alkylated to form ethers. For example, reacting the corresponding benzaldehyde (B42025) precursor with alkyl bromides in the presence of a base like potassium carbonate can yield alkoxy derivatives before the cinnamic acid is formed. uns.ac.id

Reactions Involving the Alkene Double Bond:

Oxidative Cleavage: The carbon-carbon double bond can be selectively cleaved using oxidizing agents. For instance, treatment with hydrogen peroxide catalyzed by vanadium(V) oxide can break the double bond to yield the corresponding benzaldehyde derivative (in this case, 3-chloro-4-hydroxybenzaldehyde). researchgate.netmdpi.com

Addition Reactions: The double bond can undergo addition reactions, such as bromination, which leads to the formation of a 2,3-dibromo-3-phenylpropanoic acid derivative. rsc.org

Decarboxylative Functionalization: Recent advances have shown that cinnamic acids can undergo decarboxylative reactions where the carboxylic acid group is removed and replaced. For example, a metal-free decarboxylative sulfono functionalization can convert cinnamic acids into (E)-vinyl sulfones. tandfonline.comtheaic.org

Functionalization of the Aromatic Ring: While the existing substituents direct further electrophilic aromatic substitution, modern methods like palladium-catalyzed C-H activation allow for the direct functionalization of specific C-H bonds on the aromatic ring, opening pathways to novel analogues. researchgate.nettandfonline.com

Stereoselective Synthesis of this compound Isomers and Their Analytical Resolution

The double bond in the propenoic acid side chain of this compound gives rise to two geometric isomers: (E) and (Z). The (E)-isomer, where the aromatic ring and the carboxylic acid group are on opposite sides of the double bond (trans), is the thermodynamically more stable and is typically the major product in standard syntheses like the Knoevenagel and Perkin reactions. researchgate.netresearchgate.net

Stereoselective Synthesis of (E)-Isomers: The Knoevenagel-Doebner condensation is highly stereoselective for the (E)-isomer, often yielding it exclusively. researchgate.netresearchgate.net This selectivity is driven by the steric hindrance in the transition state leading to the less stable (Z)-isomer.

Stereoselective Synthesis of (Z)-Isomers: The synthesis of the less stable (Z)-isomer is more challenging and requires specific methodologies.

Modified Horner-Wadsworth-Emmons (HWE) Reaction: Certain modifications of the HWE reaction, particularly using specific phosphonate (B1237965) reagents like the Ando-phosphonate under cryogenic conditions, can achieve high selectivity for the (Z)-isomer. researchgate.net

Photoisomerization: The (Z)-isomer can be obtained by UV irradiation of a solution of the (E)-isomer. This process leads to a photostationary state containing a mixture of both isomers, from which the (Z)-isomer must be separated. nih.gov

Stereospecific Bromination-Decarboxylation: A tandem sequence involving the bromination of cinnamic acids to form β-lactone intermediates, followed by decarboxylation, can stereospecifically yield cis-(or Z)-β-bromostyrenes. nih.gov While this produces a different compound, it illustrates a stereocontrolled pathway starting from cinnamic acids.

Analytical Resolution of Isomers: High-Performance Liquid Chromatography (HPLC) is the predominant technique for the separation and quantification of (E) and (Z) isomers of cinnamic acid derivatives. Reversed-phase HPLC, often using a C18 column, with a mobile phase consisting of an acidified water/methanol or water/acetonitrile gradient, allows for effective separation of the geometric isomers. mdpi.comtandfonline.comscirp.org The distinct retention times of the (E) and (Z) forms enable their analytical resolution and purity assessment. tandfonline.com

Environmentally Conscious Approaches in the Synthesis of this compound Derivatives

Growing emphasis on green chemistry has spurred the development of more sustainable methods for synthesizing cinnamic acids, focusing on reducing hazardous waste, minimizing energy consumption, and using renewable resources.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool to accelerate organic reactions. youtube.comchemicaljournals.comijnrd.org For the Knoevenagel condensation, microwave-assisted, solvent-free synthesis has been shown to dramatically reduce reaction times from hours to minutes and increase yields. researchgate.nettandfonline.com For example, the condensation of aromatic aldehydes with malonic acid can be efficiently catalyzed by lithium chloride tandfonline.com or polyphosphate ester (PPE) researchgate.net under microwave and solvent-free conditions.

Sonochemistry: The use of ultrasound as an energy source can also enhance reaction rates and yields. beilstein-journals.orgnih.gov The Perkin reaction for synthesizing cinnamic acid has been successfully performed using sonication, offering a milder alternative to high-temperature conventional heating. uns.ac.id Knoevenagel condensations under ultrasound irradiation, catalyzed by materials like expansive graphite, have also been reported with high yields. researchgate.net

Green Catalysts and Solvents:

Alternative Catalysts: The traditional use of toxic solvents and catalysts like pyridine and piperidine is being replaced by more benign alternatives. tandfonline.comresearchgate.net Environmentally friendly catalysts include reusable heterogeneous catalysts, tandfonline.com simple salts like lithium chloride, tandfonline.com and even catalysts derived from agro-waste, such as the ash from watermelon peels. benthamdirect.com

Solvent-Free and Water-Mediated Reactions: Performing reactions without a solvent ("dry media") or using water as the solvent are key green chemistry principles. tandfonline.comrsc.orgtandfonline.comrsc.org Solvent-free Knoevenagel condensations can be achieved by simply grinding the reactants with a solid catalyst. researchgate.net Water has also been shown to be an effective medium for the Knoevenagel reaction, in some cases proceeding even without a traditional catalyst. rsc.orgrsc.org

Table 2: Examples of Environmentally Conscious Synthesis Conditions for Cinnamic Acid Derivatives

| Method | Catalyst/Medium | Conditions | Key Advantage | Reference |

|---|---|---|---|---|

| Microwave-Assisted Knoevenagel | Lithium Chloride / Basic Alumina | Solvent-free, 3-8 min | Rapid, high yield, high purity | tandfonline.com |

| Microwave-Assisted Knoevenagel | Polyphosphate Ester (PPE) | Solvent-free, 3-4 min | Rapid, high yield | researchgate.net |

| Sonochemical Perkin Reaction | Sodium Acetate | 70°C, 60 min | Milder conditions than conventional heating | uns.ac.id |

| Knoevenagel Condensation | Agro-Waste (Watermelon Peel Ash) | Microwave, solvent-free, rt | Use of renewable, inexpensive catalyst | benthamdirect.com |

| Knoevenagel Condensation | None | Water | Catalyst-free, environmentally benign solvent | rsc.orgrsc.org |

Advanced Studies on the Shikimate and Phenylpropanoid Pathways Leading to Hydroxycinnamic Acids

The backbone of this compound is derived from the aromatic amino acid L-phenylalanine, which is synthesized via the shikimate pathway. This pathway is essential for microorganisms and plants, but not animals, for the production of aromatic amino acids. hebmu.edu.cn It begins with the condensation of phosphoenolpyruvate (B93156) (from glycolysis) and D-erythrose 4-phosphate (from the pentose (B10789219) phosphate (B84403) cycle) and proceeds through a series of intermediates, with shikimic acid being a central one. hebmu.edu.cnresearchgate.net

Following its synthesis, L-phenylalanine enters the phenylpropanoid pathway, a major anabolic route in plants responsible for a vast array of secondary metabolites, including lignin (B12514952), flavonoids, and phenolic acids. frontiersin.orgnih.gov The initial steps of this pathway convert L-phenylalanine into p-coumaric acid, a key hydroxycinnamic acid and a direct precursor for more complex derivatives.

The core enzymatic reactions are:

Phenylalanine Ammonia Lyase (PAL): This enzyme catalyzes the deamination of L-phenylalanine to form cinnamic acid. nih.gov

Cinnamate 4-hydroxylase (C4H): A cytochrome P450 monooxygenase, C4H introduces a hydroxyl group at the C4 position of the phenyl ring of cinnamic acid, yielding p-coumaric acid (4-hydroxycinnamic acid). nih.gov

4-Coumarate-CoA Ligase (4CL): This enzyme activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA, which can then be directed into various downstream branches of the phenylpropanoid pathway. frontiersin.org

These interconnected pathways provide the foundational hydroxycinnamic acid structure upon which further modifications, such as chlorination, can occur. researchgate.nettaylorfrancis.com

Table 1: Key Enzymes in the Biosynthesis of Hydroxycinnamic Acid Precursors

| Enzyme | Abbreviation | Pathway | Function |

|---|---|---|---|

| 3-deoxy-D-arabino-heptulosonate-7-phosphate synthase | DAHPS | Shikimate | First committed step, catalyzes the condensation of phosphoenolpyruvate and erythrose 4-phosphate. nih.gov |

| Shikimate Dehydrogenase | --- | Shikimate | Catalyzes the reversible NADP+-dependent dehydrogenation of shikimate to 3-dehydroshikimate. |

| 5-enolpyruvylshikimate-3-phosphate synthase | EPSPS | Shikimate | Catalyzes the reaction to form 5-enolpyruvylshikimate-3-phosphate, a key intermediate. nih.gov |

| Chorismate Synthase | --- | Shikimate | Catalyzes the final step in the main shikimate pathway, leading to chorismate. |

| Phenylalanine Ammonia Lyase | PAL | Phenylpropanoid | Catalyzes the non-oxidative deamination of L-phenylalanine to trans-cinnamic acid. nih.govnih.gov |

| Cinnamate 4-hydroxylase | C4H | Phenylpropanoid | A monooxygenase that hydroxylates cinnamic acid to produce p-coumaric acid. frontiersin.orgnih.gov |

| 4-Coumarate-CoA Ligase | 4CL | Phenylpropanoid | Activates p-coumaric acid by converting it to its corresponding CoA-thioester. nih.gov |

Enzymatic Mechanisms of Halogenation and Hydroxylation in Related Natural Products

The formation of this compound from its precursor, 4-hydroxycinnamic acid (p-coumaric acid), would require a specific chlorination step at the C3 position of the phenyl ring. This reaction is catalyzed by a class of enzymes known as halogenases.

Enzymatic Halogenation: Chloroperoxidases are a key type of halogenating enzyme. For instance, a chloroperoxidase from the fungus Caldariomyces fumago has been shown to catalyze the halogenation of trans-cinnamic acid and its derivatives, including 4-hydroxycinnamic acid. nih.gov In the presence of hydrogen peroxide and chloride ions (Cl-), this enzyme can convert suitable cinnamic acid substrates into halogenated products. nih.gov While the primary products identified in these reactions are often 2-halo-3-hydroxycarboxylic acids, the study demonstrates the enzymatic potential for chlorinating the cinnamic acid scaffold. nih.gov The substrate specificity of these enzymes is critical; for example, the chloroperoxidase from Caldariomyces fumago does not act on substrates with strong electron-withdrawing groups like 4-nitrocinnamic acid. nih.gov

Enzymatic Hydroxylation: Hydroxylation is a common reaction in secondary metabolism, often catalyzed by monooxygenases, such as cytochrome P450 enzymes, and peroxidases. nih.gov These enzymes are responsible for introducing hydroxyl (-OH) groups onto aromatic rings in a highly selective manner. nih.gov The synthesis of p-coumaric acid itself relies on the C4H enzyme, a P450 monooxygenase. nih.gov Further hydroxylation of p-coumaric acid at the C3 position is also a known biological reaction, catalyzed by p-coumarate 3-hydroxylase (C3H), to produce caffeic acid. nih.gov This demonstrates the existence of enzymatic machinery capable of precisely hydroxylating the phenyl ring of cinnamic acid derivatives, a foundational step that occurs prior to potential chlorination in the biosynthesis of related compounds.

Genetic Engineering and Synthetic Biology Approaches for Modulating this compound Precursor Production

Given that the direct biosynthesis of this compound is not well-established, synthetic biology efforts focus on increasing the availability of its key precursors, namely L-phenylalanine and p-coumaric acid. By engineering the shikimate and phenylpropanoid pathways, the carbon flux can be directed towards these molecules. frontiersin.org

Another approach is the direct overexpression or downregulation of key enzymatic genes. frontiersin.org Enhancing the expression of PAL and C4H, the first two enzymes in the phenylpropanoid pathway, can increase the conversion of phenylalanine into p-coumaric acid. frontiersin.org Furthermore, metabolic engineering can be used to reprogram primary metabolism to increase the supply of precursors like phosphoenolpyruvate and erythrose-4-phosphate, thereby boosting the entire pathway's output. mdpi.com Heterologous reconstitution of pathway branches in microbial hosts like yeast or bacteria is also a common strategy to produce plant-derived phenylpropanoids. frontiersin.org

Table 2: Genetic Engineering Strategies for Precursor Enhancement

| Target | Strategy | Organism Type | Desired Outcome |

|---|---|---|---|

| MYB Transcription Factors | Overexpression | Plants | Upregulation of multiple genes in the phenylpropanoid pathway, increasing metabolite production. researchgate.netnih.gov |

| Phenylalanine Ammonia Lyase (PAL) | Overexpression | Plants, Microbes | Increased conversion of L-phenylalanine to cinnamic acid, boosting pathway flux. nih.gov |

| Cinnamate 4-hydroxylase (C4H) | Overexpression | Plants, Microbes | Enhanced synthesis of p-coumaric acid from cinnamic acid. frontiersin.org |

| Shikimate Pathway Enzymes (e.g., DAHPS) | Deregulation/Overexpression | Microbes, Plants | Increased production of aromatic amino acid precursors, including L-phenylalanine. nih.gov |

| Pathway Competitors | Downregulation/Knockout | Plants | Reduced carbon flow into competing metabolic pathways, redirecting it towards phenylpropanoids. frontiersin.org |

Metabolomic Profiling of Organisms Producing Related Halogenated Cinnamic Acid Derivatives

Metabolomics provides a powerful analytical approach to identify and quantify the complete set of small-molecule metabolites within an organism. This technique is invaluable for discovering novel natural products and for understanding how metabolic pathways are regulated.

While organisms that naturally produce this compound are not widely documented, metabolomic studies on organisms exposed to related cinnamic acid derivatives provide insight into the metabolic impact and potential biotransformation of these compounds. For example, nuclear magnetic resonance (NMR)-based metabolomics has been used to study the metabolic alterations in Escherichia coli when exposed to trans-cinnamic acid, p-coumaric acid, and ferulic acid. nih.gov

Such studies reveal significant changes in the bacterial metabolome, affecting pathways related to amino acids, energy metabolism, and cell membrane precursors. nih.gov The analysis can distinguish the metabolic responses caused by different cinnamic acid derivatives, indicating that functional groups on the phenyl ring significantly influence their biological interactions. nih.gov If an organism were discovered to produce halogenated cinnamic acids, a similar metabolomic profiling approach would be essential. By comparing the metabolome of the producing strain against a non-producing mutant or control, researchers could identify the specific compound and other related intermediates in its biosynthetic pathway, thereby helping to elucidate the novel enzymatic steps involved in its formation.

Mechanistic Dissection of Biological Activities of 3 Chloro 4 Hydroxycinnamic Acid and Its Cognate Derivatives in Preclinical Models

Comprehensive Analysis of Antioxidant Mechanisms

The antioxidant capabilities of 3-chloro-4-hydroxycinnamic acid and related hydroxycinnamic acid (HCA) derivatives are a cornerstone of their biological activity. These compounds employ a multi-pronged approach to mitigate oxidative stress, which involves direct interaction with reactive species and modulation of endogenous defense systems. Their efficacy is intrinsically linked to their chemical structure, particularly the arrangement of hydroxyl and other substituent groups on the aromatic ring. nih.gov

In-depth Investigation of Hydrogen Atom Transfer (HAT) Pathways

The Hydrogen Atom Transfer (HAT) mechanism is a primary pathway through which hydroxycinnamic acids exert their antioxidant effects. nih.gov This process involves the direct donation of a hydrogen atom from the phenolic hydroxyl group to a free radical, thereby neutralizing it and terminating the oxidative chain reaction. nih.gov The presence of an unsaturated bond in the side chain of HCAs is considered vital for this activity. The ability of a HCA to donate a hydrogen atom is a key determinant of its antioxidant potency. This process is crucial in preventing or inhibiting the oxidation of other molecules. nih.govrsc.org The general mechanism for the oxidation of phenolic groups, which is central to the HAT pathway, involves the formation of a phenolate (B1203915) ion that can then be oxidized to a phenoxyl radical. nih.gov

Characterization of Single Electron Transfer (SET) and Sequential Proton Loss Electron Transfer (SPLET) Mechanisms

Beyond HAT, hydroxycinnamic acids can also neutralize free radicals through mechanisms involving electron transfer. The Single Electron Transfer (SET) pathway involves the transfer of a single electron to a radical species. nih.gov

A related and significant mechanism is the Sequential Proton-Loss Electron-Transfer (SPLET). nih.gov In aqueous environments, deprotonated HCAs show a high tendency to engage in the SPLET mechanism. nih.gov This process involves the initial deprotonation of a hydroxyl group, forming a phenoxide anion, which then donates an electron to a radical. Theoretical studies on flavonoids, which share structural similarities with HCAs, have shown that the 4'-OH and 7-OH groups are thermodynamically preferred sites for deprotonation. nih.gov The reaction enthalpies associated with SPLET are a key area of investigation to understand the antioxidant action of these deprotonated species. nih.gov

Modulation of Endogenous Oxidative Stress Response Pathways

In addition to directly scavenging radicals, there is evidence that polyphenolic compounds like hydroxycinnamic acids can exert indirect antioxidant effects by upregulating the body's own antioxidant defense systems. nih.gov This involves influencing the expression and activity of endogenous antioxidant enzymes. While direct evidence for this compound is still emerging, the broader class of HCAs is known to modulate pathways that help maintain cellular homeostasis and protect against oxidative damage. nih.gov For instance, some antioxidants can stimulate the secretion of enzymes like matrix metalloproteinase 9 (MMP9), which plays a role in the cellular response to oxidative stress. nih.gov

Role in Scavenging Diverse Reactive Oxygen Species (ROS) and Free Radicals

Hydroxycinnamic acids have demonstrated the ability to scavenge a wide variety of reactive oxygen species (ROS) and free radicals. core.ac.uk These reactive molecules, if left unchecked, can cause significant damage to cellular components. The scavenging activity of HCAs is a critical aspect of their protective effects. Studies have shown that HCAs can effectively neutralize radicals such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical. nih.gov The effectiveness of this scavenging activity is often dependent on the specific structure of the HCA derivative.

Interactive Table: Radical Scavenging Activity of Selected Hydroxycinnamic Acid Derivatives

| Compound | Radical Scavenging Activity (Assay Dependent) | Reference |

|---|---|---|

| Caffeic Acid | Potent | nih.gov |

| Ferulic Acid | Less potent than caffeic acid | nih.gov |

| m-Coumaric Acid | Inactive in some assays | nih.gov |

Protection of Biological Macromolecules from Oxidative Damage

A crucial consequence of the antioxidant activity of hydroxycinnamic acids is the protection of vital biological macromolecules, such as proteins and lipids, from oxidative damage. nih.govcore.ac.uk By neutralizing free radicals, these compounds prevent the initiation and propagation of oxidative chain reactions that can lead to lipid peroxidation and protein oxidation. core.ac.uk The ability to protect low-density lipoproteins (LDL) from oxidation is a particularly noteworthy effect, as oxidized LDL is a key factor in the development of atherosclerosis. core.ac.uk

Molecular Basis of Anti-inflammatory Action

The anti-inflammatory properties of this compound and its derivatives are closely linked to their antioxidant activities and their ability to modulate key inflammatory pathways. nih.govnih.govnih.gov Chronic inflammation is often associated with oxidative stress, creating a vicious cycle. By mitigating oxidative stress, HCAs can help to dampen the inflammatory response.

Research on various hydroxycinnamic acid derivatives has shed light on the molecular mechanisms underlying their anti-inflammatory effects. For example, derivatives isolated from corn bran have been shown to inhibit the production of nitric oxide (NO) and the expression of inducible nitric oxide synthase (iNOS) in lipopolysaccharide (LPS)-stimulated macrophages. nih.gov This inhibition occurs in a dose-dependent manner. nih.gov

Furthermore, these compounds can suppress the activity of nuclear factor-kappa B (NF-κB), a key transcription factor that regulates the expression of numerous pro-inflammatory genes, including iNOS. nih.govnih.gov Studies on 4-hydroxycinnamic acid have demonstrated its ability to reduce the levels of pro-inflammatory cytokines such as interleukin-5 (IL-5) and IL-13, as well as inhibit the activity of cyclooxygenase-2 (COX-2) and matrix metalloproteinase-9 (MMP-9), all of which are crucial mediators of inflammation. nih.govnih.gov

Interactive Table: Anti-inflammatory Activity of Selected Hydroxycinnamic Acid Derivatives

| Compound | Effect on Inflammatory Markers | Reference |

|---|---|---|

| p-Coumaric Acid (CA) | Inhibition of NO production and iNOS expression | nih.gov |

| Ferulic Acid (FA) | Inhibition of NO production and iNOS expression | nih.gov |

| p-Dicoumaroyl-putrescine (DCP) | Potent inhibition of NO production, iNOS expression, and NF-κB activity | nih.gov |

| Diferuloylputrescine (DFP) | Most potent inhibition of NO production, iNOS expression, and NF-κB activity among tested derivatives | nih.gov |

Regulation of Pro-inflammatory Cytokine and Mediator Expression (e.g., TNF-α, IL-1β, PGE2)

Research has demonstrated that hydroxycinnamic acid derivatives can significantly reduce the production of pro-inflammatory cytokines. For instance, 4-hydroxycinnamic acid has been shown to decrease the production of tumor necrosis factor-α (TNF-α) and interleukin-1β (IL-1β) in preclinical models of inflammation. nih.gov In studies involving lipopolysaccharide (LPS)-stimulated macrophages, a common model for studying inflammation, derivatives of hydroxycinnamic acid have been observed to suppress the expression of these key inflammatory cytokines. nih.gov The suppression of these cytokines is a critical aspect of the anti-inflammatory effects of these compounds, as TNF-α and IL-1β are pivotal in amplifying and perpetuating inflammatory responses.

Furthermore, some hydroxycinnamic acid derivatives have been found to inhibit the production of prostaglandin (B15479496) E2 (PGE2), a key mediator of inflammation and pain. This inhibition is often linked to the suppression of the enzymes responsible for its synthesis.

Inhibition of Key Inflammatory Enzymes (e.g., iNOS, COX-2)

A significant mechanism underlying the anti-inflammatory activity of hydroxycinnamic acid derivatives is the inhibition of enzymes that are crucial for the inflammatory process. Notably, these compounds have been shown to inhibit the expression and activity of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.gov

In LPS-stimulated RAW 264.7 macrophage cells, hydroxycinnamic acid derivatives have demonstrated a dose-dependent inhibition of nitric oxide (NO) production by suppressing the expression of the iNOS enzyme at both the mRNA and protein levels. nih.gov Similarly, these compounds can downregulate the expression of COX-2, the enzyme responsible for producing pro-inflammatory prostaglandins (B1171923) like PGE2. The inhibition of both iNOS and COX-2 by these compounds highlights their potential to broadly dampen inflammatory responses.

Interrogation of Cellular Signaling Pathways (e.g., NF-κB, MAPKs, Akt, Nrf2)

The anti-inflammatory effects of this compound and its cognate derivatives are orchestrated through the modulation of several key intracellular signaling pathways.

Nuclear Factor-kappa B (NF-κB): The NF-κB pathway is a central regulator of inflammation, and its inhibition is a key mechanism for many anti-inflammatory agents. Hydroxycinnamic acid derivatives have been shown to suppress the activation of NF-κB. nih.govnih.gov This is often achieved by preventing the degradation of its inhibitory protein, IκBα, thereby blocking the translocation of the active NF-κB subunit to the nucleus where it would otherwise initiate the transcription of pro-inflammatory genes. nih.gov

Mitogen-Activated Protein Kinases (MAPKs): The MAPK signaling pathways, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38, are also critically involved in the inflammatory response. Studies have revealed that 4-hydroxycinnamic acid can significantly decrease the phosphorylation of ERK, JNK, and p38 in models of inflammation. nih.gov By inhibiting the activation of these MAPKs, these compounds can effectively reduce the downstream expression of inflammatory mediators.

Akt Pathway: The Akt signaling pathway, also known as the PI3K/Akt pathway, is involved in cell survival and proliferation and can also influence inflammatory responses. Some evidence suggests that the interplay between different signaling pathways, including Akt, can regulate the inflammatory process. researchgate.net

Nuclear factor erythroid 2-related factor 2 (Nrf2): The Nrf2 pathway is a critical regulator of cellular defense against oxidative stress and also plays a role in modulating inflammation. mdpi.com Activation of the Nrf2 pathway can lead to the expression of antioxidant and cytoprotective enzymes. mdpi.com Some hydroxycinnamic acid derivatives have been shown to activate the Nrf2 pathway, which can contribute to their anti-inflammatory effects by counteracting oxidative stress, a common feature of inflammation. mdpi.comnih.gov There is also a known crosstalk between the Nrf2 and NF-κB pathways, where activation of Nrf2 can lead to the suppression of NF-κB activity. nih.govmdpi.com

Influence on Macrophage Activation and Immune Cell Phenotypes

Macrophages are key players in the immune response and can adopt different activation states, or phenotypes, which can be broadly categorized as pro-inflammatory (M1-like) or anti-inflammatory/pro-resolving (M2-like). researchgate.net The inflammatory microenvironment, including the presence of bacterial components like lipopolysaccharide (LPS), can induce macrophage activation. nih.gov

Hydroxycinnamic acid derivatives can influence macrophage activation. nih.gov By inhibiting the production of pro-inflammatory mediators and modulating key signaling pathways, these compounds can potentially skew macrophage polarization away from a pro-inflammatory M1-like phenotype. nih.gov This modulation of macrophage function is a crucial aspect of their immunomodulatory and anti-inflammatory properties. The ability to influence immune cell phenotypes highlights the potential of these compounds to not only suppress inflammation but also to promote the resolution of the inflammatory response. researchgate.net

Antimicrobial Activity Mechanisms

Beyond their anti-inflammatory effects, certain hydroxycinnamic acids and their derivatives exhibit antimicrobial properties against a range of pathogens.

Antifungal Mechanisms: Interaction with Cellular Components (e.g., Ergosterol (B1671047), Cell Wall)

The fungal cell membrane and cell wall are primary targets for antifungal agents. slideshare.net Ergosterol is a vital component of the fungal cell membrane, playing a crucial role in maintaining membrane fluidity and integrity. mdpi.comresearchgate.net Many antifungal drugs function by inhibiting the biosynthesis of ergosterol, leading to a depleted or altered sterol composition in the membrane, which ultimately compromises fungal cell viability. mdpi.com

The fungal cell wall, a structure unique to fungi and absent in mammalian cells, provides another attractive target for antifungal therapy. researchgate.net It is composed primarily of glucans, chitin, and mannoproteins. researchgate.net Agents that inhibit the synthesis of these essential cell wall components can lead to cell lysis and death. researchgate.netnih.gov For example, echinocandins are a class of antifungal drugs that specifically inhibit β-1,3-D-glucan synthase, a key enzyme in the synthesis of glucan. nih.gov While the direct interaction of this compound with ergosterol or the fungal cell wall is not extensively detailed in the provided context, the general mechanisms of antifungal action often involve targeting these essential fungal structures.

Antibacterial Mechanisms and Identification of Molecular Targets

Hydroxycinnamic acids have demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.gov For instance, trans-4-hydroxycinnamic acid has been shown to inhibit the growth of various bacteria. nih.gov The precise molecular targets can vary, but the antibacterial action of phenolic compounds often involves disruption of the bacterial cell membrane, inhibition of essential enzymes, or interference with nucleic acid synthesis. The lipophilic nature of these compounds can facilitate their interaction with the bacterial cell membrane, leading to increased permeability and leakage of cellular contents. Further research is needed to fully elucidate the specific molecular targets of this compound within bacterial cells.

Investigation of Synergy with Established Antimicrobial Agents

Direct studies detailing the synergistic antimicrobial activity of this compound with established agents are not prominently available. However, research on related cinnamic acid derivatives provides a basis for potential synergistic interactions. For instance, cinnamic acid itself has been shown to synergistically enhance the efficacy of anti-tuberculosis drugs like amikacin (B45834) and ofloxacin (B1677185) against Mycobacterium tuberculosis. nih.gov This suggests that cinnamic acid derivatives could modulate bacterial defenses or permeability, thereby lowering the effective concentration of conventional antibiotics.

The antimicrobial activity of HCAs is well-documented. For example, trans-4-hydroxycinnamic acid has demonstrated inhibitory effects against various Gram-positive and some Gram-negative bacteria. nih.gov The mechanism is thought to involve disruption of cell membranes and interference with essential enzymatic activities. nih.gov The introduction of a chlorine atom to the HCA structure, as in this compound, may enhance its antimicrobial potency and its ability to act in synergy with other drugs, a hypothesis that warrants further preclinical investigation.

Table 1: Antimicrobial Activity of Related Cinnamic Acid Derivatives

| Compound | Target Microorganism | Observed Effect | Reference |

|---|---|---|---|

| Cinnamic Acid | Mycobacterium tuberculosis | Synergistic effect with amikacin, ofloxacin | nih.gov |

| trans-4-Hydroxycinnamic Acid | Gram-positive & some Gram-negative bacteria | Growth inhibition (IC50: 100-170 µg/ml) | nih.gov |

Mechanisms of Other Relevant Biological Activities (Preclinical Studies)

The anticancer potential of hydroxycinnamic acids is a significant area of research, with studies demonstrating their ability to inhibit cancer cell growth through multiple mechanisms. nih.govccsenet.orgccsenet.org While specific data on this compound is scarce, the activities of its parent compound, p-hydroxycinnamic acid (p-HCA), and other HCAs like caffeic acid and ferulic acid, have been extensively studied. These compounds have been shown to possess antioxidant, anti-inflammatory, and direct anticancer effects. nih.gov

Hydroxycinnamic acids can exert anticancer effects by inducing oxidative stress and subsequent DNA damage in cancer cells. nih.gov This selective toxicity is often attributed to the pro-oxidant environment within tumor cells. While HCAs are known for their antioxidant properties, under certain conditions, they can generate reactive oxygen species (ROS), leading to DNA strand breaks and activation of DNA damage response pathways. This can trigger cell death in rapidly proliferating cancer cells that may already have compromised DNA repair mechanisms. For example, some phenolic acids have been shown to reduce cancer cell growth by inducing apoptosis and regulating oxidative stress. foodandnutritionjournal.org

A primary mechanism of the anticancer activity of HCAs is the induction of cell cycle arrest and apoptosis. nih.govccsenet.org Preclinical studies on various cancer cell lines have shown that HCAs can halt the cell cycle at different phases, preventing cancer cell proliferation. For instance, cinnamic acid derivatives have been shown to induce cell cycle arrest, leading to cell death in carcinoma cell lines. researchgate.net

Apoptosis, or programmed cell death, is another key outcome of HCA treatment. In human liver cancer (HepG2) cells, p-hydroxycinnamic acid was found to stimulate cell death by increasing the levels of caspase-3, a critical executioner enzyme in the apoptotic cascade. nih.gov Furthermore, diCQA (dicaffeoylquinic acid) fractions, which are derivatives of caffeic acid, inhibited the proliferation of human colon cancer cells by inducing apoptosis rather than by arresting the cell cycle. ccsenet.org The process often involves the modulation of key regulatory proteins. For example, some anticancer compounds induce apoptosis by increasing the pro-apoptotic protein Bax and decreasing the anti-apoptotic protein Bcl-2, thereby altering the Bax/Bcl-2 ratio in favor of cell death. frontiersin.org Synthetic tryptanthrin (B1681603) derivatives, as another example, were found to induce caspase-dependent apoptosis in hepatocellular carcinoma cells. mdpi.com

Table 2: Effects of Hydroxycinnamic Acids on Cell Cycle and Apoptosis in Cancer Cells

| Compound/Derivative | Cell Line | Mechanism | Observed Effect | Reference |

|---|---|---|---|---|

| p-Hydroxycinnamic Acid | HepG2 (Liver Cancer) | Increased caspase-3 levels | Stimulation of cell death | nih.gov |

| diCQA fractions | RKO, HT-29 (Colon Cancer) | Induction of apoptosis | Inhibition of cell proliferation | ccsenet.org |

| Quillaic Acid Derivative (Compound E) | HCT116 (Colon Cancer) | G1 phase arrest, increased Bax/Bcl-2 ratio | Induction of apoptosis | frontiersin.org |

| Cinnamic Acid Derivatives | Various Carcinoma Cells | Induction of cell death | Cell cycle arrest | researchgate.net |

The development of multidrug resistance (MDR) is a major obstacle in cancer chemotherapy. Some natural compounds have been shown to overcome MDR. While there is no direct evidence for this compound, related compounds have shown promise. For example, tryptanthrin has been reported to inhibit the function of P-glycoprotein (MDR1), a key efflux pump responsible for clearing chemotherapeutic drugs from cancer cells. mdpi.com By inhibiting such pumps, these compounds can restore or enhance the sensitivity of resistant cancer cells to conventional anticancer drugs. The structural features of this compound could potentially allow it to interact with MDR-associated proteins, but this requires experimental validation.

Neurodegenerative diseases like Alzheimer's and Parkinson's are characterized by progressive neuronal loss, often linked to oxidative stress and inflammation. nih.gov Hydroxycinnamic acids and their derivatives are being investigated for their neuroprotective potential. nih.gov Alkyl esters of caffeic acid, for instance, have been shown to promote neuronal survival and enhance nerve growth factor (NGF)-induced neurite outgrowth in PC12 neuronal cells, suggesting a role in neuronal regeneration and protection. nih.gov The proposed mechanism for this neurotrophic effect involves the phosphatidylinositol 3-kinase (PI3K) signaling pathway. nih.gov

Other natural compounds like sulforaphane (B1684495) have demonstrated neuroprotective effects in preclinical models of Alzheimer's disease by mitigating oxidative stress, inflammation, and the accumulation of pathological proteins like amyloid-beta and tau. researchgate.netmdpi.com Flavonoids such as hesperidin (B1673128) and quercetin (B1663063) have also been shown to protect neurons by modulating apoptotic pathways and reducing neuroinflammation. mdpi.com Given the established antioxidant and anti-inflammatory properties of HCAs, it is plausible that this compound could exert neuroprotective effects, although specific preclinical studies are needed to confirm this.

Table 3: Preclinical Neuroprotective Findings for Related Compounds

| Compound/Class | Preclinical Model | Potential Mechanism | Observed Effect | Reference |

|---|---|---|---|---|

| Caffeic Acid Alkyl Esters | PC12 neuronal cells | PI3K pathway activation | Promoted neuronal survival, enhanced neurite outgrowth | nih.gov |

| Sulforaphane | AD-like cell & animal models | Anti-inflammatory, anti-oxidative stress | Ameliorated cognitive impairment, reduced AD biomarkers | researchgate.netmdpi.com |

| Hesperidin | Models of neurodegeneration | Modulation of apoptosis, cytokine production | Mitigated dopaminergic neuron degeneration | mdpi.com |

Antimelanogenic Mechanisms (e.g., Tyrosinase Inhibition)

The quest for potent and safe agents to manage hyperpigmentation has led to the investigation of various natural and synthetic compounds, including derivatives of cinnamic acid. The primary mechanism underlying the antimelanogenic activity of many of these compounds is the inhibition of tyrosinase, the rate-limiting enzyme in melanin (B1238610) synthesis. dntb.gov.uantu.edu.sg Tyrosinase catalyzes the initial steps of melanogenesis, including the hydroxylation of tyrosine. dntb.gov.ua By inhibiting this enzyme, the entire melanin production cascade can be downregulated.

Cinnamic acid and its derivatives have demonstrated significant inhibitory effects on tyrosinase activity. For instance, cinnamic acid itself has been shown to reduce melanin production in melan-a cells and exhibits a potent inhibitory effect on tyrosinase activity and expression. researchgate.net The depigmenting activity of cinnamic acid has also been observed in UV-B-induced hyperpigmentation models. researchgate.net

The structure of cinnamic acid derivatives plays a crucial role in their tyrosinase inhibitory potential. Studies on various derivatives have revealed that specific substitutions on the molecule can enhance or diminish its activity. For example, certain synthetic derivatives have been designed as hybrid structures of known potent tyrosinase inhibitors, resulting in compounds with significantly lower IC50 values compared to the commonly used kojic acid. dntb.gov.ua Molecular docking studies have further elucidated the interaction between these inhibitors and the tyrosinase enzyme, suggesting a competitive inhibition mechanism where the compound binds to the active site with high affinity. dntb.gov.ua

Research on extracts from plants like Prunus mahaleb has led to the isolation of several cinnamic acid derivatives that exhibit noncompetitive tyrosinase inhibitory activity. nih.gov These compounds also show dose-dependent inhibitory effects on intracellular tyrosinase and melanin levels in melanoma cell lines. nih.gov The type of inhibition (competitive, noncompetitive, or mixed) can vary among different derivatives, highlighting the diverse ways these molecules can interact with and modulate tyrosinase function. nih.govresearchgate.net

Table 1: Antimelanogenic Activity of Cinnamic Acid Derivatives

| Compound/Extract | Mechanism of Action | Key Findings |

| Cinnamic acid | Inhibition of tyrosinase activity and expression. researchgate.net | Reduced melanin production in melan-a cells and depigmenting activity on UV-B-induced hyperpigmentation. researchgate.net |

| Synthetic Cinnamic Acid Derivatives | Competitive inhibition of tyrosinase. dntb.gov.ua | Significantly lower IC50 values compared to kojic acid. dntb.gov.ua |

| Prunus mahaleb extracts | Noncompetitive tyrosinase inhibition. nih.gov | Dose-dependent reduction of intracellular tyrosinase and melanin levels. nih.gov |

| Various Derivatives | Modulation of signaling pathways (e.g., cAMP-PKA-CREB-MITF). nih.govmedicaljournals.se | Down-regulation of tyrosinase gene expression. nih.gov |

Hepatoprotective Mechanisms (e.g., Modulation of Oxidative Stress)

Cinnamic acid and its derivatives have demonstrated significant hepatoprotective effects in various preclinical models of liver injury, primarily through the modulation of oxidative stress. Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the antioxidant defense system, is a key pathogenic factor in many liver diseases.

In models of acute liver damage induced by toxins like carbon tetrachloride (CCl4), pretreatment with cinnamic acid derivatives has been shown to mitigate hepatocellular damage. scilit.comresearchgate.net This protection is evidenced by the normalization of liver function markers such as alanine (B10760859) aminotransferase (ALT), alkaline phosphatase (ALP), and bilirubin. researchgate.netresearchgate.net Macroscopic and microscopic examination of the liver in these studies revealed reduced inflammation, necrosis, and steatosis in animals treated with the derivatives. researchgate.net

The primary mechanism underlying this hepatoprotection is the antioxidant activity of these compounds. Cinnamic acid derivatives can scavenge free radicals and reduce lipid peroxidation, a detrimental process that damages cell membranes. researchgate.net Studies have shown that these compounds can decrease levels of malondialdehyde (MDA), a marker of lipid peroxidation, while increasing the levels of endogenous antioxidants like glutathione (B108866) (GSH). researchgate.netrbmb.net

Furthermore, cinnamic acid derivatives can influence the activity of key antioxidant enzymes. In hyperglycemic conditions, which can induce oxidative stress in liver cells, cinnamic acid has been found to increase the activity of catalase and glutathione peroxidase in a dose-dependent manner. rbmb.net This enhancement of the cellular antioxidant defense system helps to neutralize excess ROS and protect hepatocytes from damage.

In addition to direct antioxidant effects, some cinnamic acid derivatives may exert their hepatoprotective effects by inducing oxidative stress within specific contexts, such as in inhibiting viral replication. For instance, certain derivatives have been found to suppress hepatitis C virus (HCV) replication by inducing ROS production, which can interfere with viral processes. nih.gov

The structural features of cinnamic acid derivatives are critical for their hepatoprotective activity. Studies comparing different analogues have revealed that the presence and position of hydroxyl groups on the phenyl ring are important for their pharmacological properties. nih.gov For example, the 4-hydroxy substituent appears to be particularly crucial for hepatoprotective activity. nih.gov

Table 2: Hepatoprotective Effects of Cinnamic Acid Derivatives

| Compound/Derivative | Model of Liver Injury | Key Mechanistic Findings |

| LQM717 and LQM755 | Carbon tetrachloride (CCl4)-induced acute liver damage. scilit.comresearchgate.net | Reduced inflammation, necrosis, and steatosis; normalization of liver enzymes. researchgate.net |

| Cinnamic acid | Orthophenylphenol-induced oxidative stress. researchgate.net | Reduced lipid peroxidation (MDA levels) and increased antioxidant enzymes. researchgate.net |

| Cinnamic acid | High glucose-induced oxidative stress in HepG2 cells. rbmb.net | Increased catalase and glutathione peroxidase activity; decreased inflammatory gene expression. rbmb.net |

| Compound 6 (synthetic derivative) | Hepatitis C virus (HCV) replicon cells. nih.gov | Inhibition of HCV replication via induction of reactive oxygen species (ROS). nih.gov |

| 4-hydroxycinnamic acid | Carbon tetrachloride (CCl4)-induced liver damage. nih.gov | Showed better improvement in hepatic injury markers compared to caffeic acid. nih.gov |

Mechanisms of Lipid Metabolism Modulation and Anti-obesity Effects

Hydroxycinnamic acid derivatives have emerged as promising agents for managing obesity and related metabolic disorders through their multifaceted effects on lipid metabolism. nih.govresearchgate.net Their mechanisms of action involve inhibiting adipogenesis, reducing lipid accumulation, and modulating key signaling pathways involved in fat metabolism.

One of the primary anti-obesity mechanisms of these compounds is the inhibition of adipocyte differentiation (adipogenesis). nih.gov Studies using 3T3-L1 preadipocytes, a common cell line for studying obesity, have shown that hydroxycinnamic acid derivatives can prevent these cells from differentiating into mature fat cells. nih.govresearchgate.net This is achieved by down-regulating the expression of key adipogenic transcription factors such as CCAAT/enhancer-binding protein α (C/EBPα), sterol regulatory element-binding protein 1c (SREBP-1c), and peroxisome proliferator-activated receptor γ (PPARγ). nih.gov

Furthermore, these compounds can suppress fat accumulation by inhibiting the expression of proteins involved in fatty acid synthesis and storage, including fatty acid synthase (FAS), fatty acid binding protein 4 (FABP4), leptin, and perilipin. nih.gov Some derivatives, like 3-chloro-4,5-dihydroxybenzaldehyde, have been shown to increase the phosphorylation of AMP-activated protein kinase (AMPK), a key energy sensor that, when activated, promotes fatty acid oxidation and inhibits lipid synthesis. nih.gov

In animal models of high-fat diet-induced obesity, administration of cinnamic acid and its derivatives has been shown to reduce body weight gain, decrease the weight of the liver and adipose tissue, and ameliorate hepatic steatosis and adipocyte hypertrophy. nih.govresearchgate.net These effects are often accompanied by an improvement in the serum lipid profile, including a reduction in total cholesterol, triglycerides, and LDL-cholesterol. nih.gov

The modulation of lipid metabolism by these compounds also extends to the inhibition of enzymes involved in fat digestion and absorption. Cinnamic acid, for example, has been found to inhibit pancreatic lipase (B570770) activity, which is crucial for the breakdown and absorption of dietary fats. nih.gov By inhibiting this enzyme, cinnamic acid can reduce the uptake of fat from the intestine.

Moreover, hydroxycinnamic acid derivatives can influence the expression of adipokines, which are hormones secreted by adipose tissue. They have been shown to reduce the expression of pro-inflammatory adipokines like tumor necrosis factor-α (TNFα) and monocyte chemoattractant protein-1 (MCP-1), while increasing the secretion of the anti-inflammatory adiponectin. nih.govresearchgate.net This modulation of adipokine secretion can help to reduce the chronic low-grade inflammation associated with obesity.

Table 3: Anti-obesity Mechanisms of Cinnamic Acid Derivatives

| Compound/Derivative | Model | Key Mechanistic Findings |

| 3-Chloro-4,5-dihydroxybenzaldehyde | 3T3-L1 adipocytes | Suppressed adipogenesis, decreased lipid accumulation, and increased AMPK phosphorylation. nih.gov |

| Cinnamic acid | High-fat diet-fed rats | Reduced body weight gain, improved serum lipid profile, and inhibited pancreatic lipase and ACE activity. nih.gov |

| Hydroxycinnamic acid derivatives | General | Inhibit macrophage infiltration, reduce pro-inflammatory adipokines (TNFα, MCP-1), and increase adiponectin. nih.govresearchgate.net |

| p-hydroxycinnamic acid | 3T3-L1 preadipocytes | Suppressed adipogenesis by inhibiting the MAPK/ERK signaling pathway. researchgate.netnih.gov |

| trans-Cinnamic acid | HepG2 cells and HFD-fed mice | Decreased lipid accumulation, curbed body weight gain, and ameliorated hepatic steatosis. researchgate.net |

Herbicide Activity Mechanisms on Plant Germination and Growth

Hydrocinnamic acid and its derivatives have been identified as having allelopathic properties, meaning they can influence the germination and growth of other plants. This has led to research into their potential as natural herbicides. Their mechanisms of action are multifaceted, affecting various physiological processes in plants.

One of the primary herbicidal effects of hydrocinnamic acid is the inhibition of seed germination. nih.gov This has been observed in several plant species, including parasitic weeds like Cuscuta campestris. nih.gov The inhibition of germination prevents the establishment of weed seedlings, providing an early and effective method of control.

The phytotoxic activity of these compounds is also manifested in the inhibition of seedling growth. Structure-activity relationship studies have been conducted to identify the key structural features of hydrocinnamic acid analogues that are necessary for their herbicidal action. nih.gov These studies have shown that the position and type of functional groups on the aromatic ring significantly influence the bioactivity of the compound. nih.gov

At the cellular level, cinnamic acid and its derivatives can cause changes in the permeability of the cell membrane and reduce the activity of H+-ATPase. nih.gov The disruption of membrane integrity and ion transport can lead to a cascade of detrimental effects, ultimately inhibiting plant growth.

Furthermore, hydroxycinnamic acids and their derivatives can influence nutrient uptake and help plants respond to environmental stresses like heavy metal toxicity. nih.gov They can chelate metals in the soil, reducing their uptake by the plant and mitigating their toxic effects. nih.gov While this is a beneficial effect for the plant producing these compounds, it can be exploited as a herbicidal mechanism against other plants by disrupting their nutrient balance.

In response to various stresses, plants accumulate phenolic compounds, including hydroxycinnamic acids. nih.gov These compounds can be incorporated into the cell wall, strengthening it and providing a barrier against pathogens. nih.gov However, when applied exogenously as herbicides, high concentrations of these compounds can disrupt normal cellular processes and inhibit growth.

The phenylpropanoid pathway, which is responsible for the synthesis of hydroxycinnamic acids, is a key target for some herbicides. nih.gov By understanding how these compounds are synthesized and how they affect plant physiology, it is possible to design more effective and specific herbicides based on the hydrocinnamic acid scaffold.

Table 4: Herbicidal Mechanisms of Hydrocinnamic Acid and its Derivatives

| Compound/Derivative | Target Plant/System | Key Mechanistic Findings |

| Hydrocinnamic acid | Cuscuta campestris (parasitic weed) | Inhibition of seed germination and seedling growth. nih.gov |

| Hydrocinnamic acid analogues | Cuscuta campestris | Structure-activity relationship identified key functional groups for bioactivity. nih.gov |

| Cinnamic acid and derivatives | General plant systems | Changes in cell membrane permeability and reduction of H+-ATPase activity. nih.gov |

| Hydroxycinnamic acids | Plants under heavy metal stress | Chelation of metals in soil, affecting ion uptake and toxicity. nih.gov |

| Hydroxycinnamic acids | Plants under various stresses | Accumulation in cell walls, influencing growth and defense responses. nih.gov |

Modulation of Amyloidogenic Protein Aggregation

The aggregation of amyloidogenic proteins, such as amyloid-beta (Aβ) and alpha-synuclein (B15492655), is a key pathological hallmark of several neurodegenerative diseases, including Alzheimer's and Parkinson's disease. mdpi.commdpi.comnih.gov Cinnamic acid and its derivatives have emerged as potential therapeutic agents due to their ability to modulate this aggregation process. mdpi.commdpi.com

The primary mechanism by which these compounds inhibit protein aggregation is through direct interaction with the monomeric or oligomeric forms of the amyloidogenic proteins. mdpi.com It is presumed that the aromatic rings of these polyphenolic compounds can interact with the protein, sterically hindering further aggregation and the formation of mature amyloid fibrils. mdpi.com

Studies have shown that various cinnamic acid derivatives can effectively reduce the rate of alpha-synuclein fibrillization. mdpi.com For example, 3,4-dimethoxycinnamic acid (3,4DMCA), a metabolite of caffeic acid, has been shown to have a considerable inhibitory effect on the pathological transformation of alpha-synuclein. mdpi.com Coffee extracts containing 3,4DMCA and other cinnamic acid derivatives have also been found to be effective in this regard. mdpi.com

The inhibitory activity of these compounds is not limited to alpha-synuclein. Cinnamic acid and its derivatives have also been shown to inhibit the aggregation of other amyloidogenic proteins, such as the prion protein. mdpi.com Furthermore, they have been found to inhibit fructose-mediated protein glycation, a process that can lead to the formation of advanced glycation end products (AGEs) and contribute to protein aggregation and diabetic complications. nih.gov These compounds can reduce the formation of Nɛ-(carboxymethyl) lysine (B10760008) (CML), a major AGE, and decrease the level of amyloid cross β-structures. nih.gov

The specific structural features of cinnamic acid derivatives influence their anti-amyloidogenic activity. The presence of hydroxyl or methoxy (B1213986) groups on the phenyl ring can affect their solubility and antioxidant potential, which in turn can impact their ability to interact with and inhibit protein aggregation. mdpi.com

In addition to inhibiting the formation of new aggregates, some cinnamic acid derivatives, like curcumin, have been shown to disaggregate preformed amyloid fibrils. mdpi.com This suggests that these compounds may not only prevent the progression of amyloid-related diseases but also have the potential to reverse existing pathology.

The mechanism of inhibition is complex and may involve multiple interactions. While some data suggest that these compounds bind to the monomeric form of the protein and stabilize non-toxic oligomers, other results indicate that they may be more effective at disintegrating fibrils and preventing seeding, rather than inhibiting fibrillation from the monomeric state. mdpi.com

Table 5: Modulation of Amyloidogenic Protein Aggregation by Cinnamic Acid Derivatives

| Compound/Derivative | Target Protein | Key Mechanistic Findings |

| 3,4-dimethoxycinnamic acid (3,4DMCA) | Alpha-synuclein | Inhibits the pathological transformation and fibrillization of alpha-synuclein. mdpi.com |

| Cinnamic acid and derivatives | Bovine serum albumin (BSA) | Inhibit fructose-mediated protein glycation and the formation of advanced glycation end products (AGEs). nih.gov |

| Cinnamic acid derivatives | Prion protein | Prevent pathological transformation. mdpi.com |

| Ferulic acid | Alpha-synuclein | One of the most active inhibitors of α-synuclein fibrillation. mdpi.com |

| Hydroxycinnamic acid derivatives | Amyloid-beta (Aβ) | Exert anti-amyloid aggregation activity. nih.gov |

Quantitative Structure Activity Relationship Qsar and Structure Activity Relationship Sar Investigations

Systematic Analysis of Substituent Effects on Biological Efficacy

Structure-Activity Relationship (SAR) studies involve methodically altering parts of a molecule to determine which functional groups and structural features are essential for its biological effects. For the 3-chloro-4-hydroxycinnamic acid scaffold, this analysis focuses on three primary regions: the aromatic ring, the acrylic acid side chain, and the carboxylic acid terminus.

The substituents on the phenyl ring of cinnamic acid derivatives play a critical role in modulating their biological efficacy. The specific placement of halogen and hydroxyl groups, as seen in this compound, is a result of optimization to enhance activity.

Hydroxyl Group Position : The position of the hydroxyl group is paramount. Studies on various hydroxycinnamic acid derivatives consistently demonstrate that a hydroxyl group at the para position (C4) of the phenolic ring is crucial for many biological activities, including anticancer effects. nih.gov For instance, in studies comparing different hydroxycinnamic acid derivatives, those with a para-hydroxyl group showed superior cytotoxic effects on cancer cell lines. nih.gov This highlights the importance of the 4-hydroxy moiety in the this compound structure.

Halogen Substitution : The introduction of a chlorine atom at the meta position (C3) significantly influences the electronic properties of the phenyl ring. As an electron-withdrawing group, the chlorine atom can increase the acidity of the phenolic hydroxyl group. nih.gov This modification can alter binding interactions with biological targets. A library of compounds based on the 3-chloro-4-hydroxyphenylacetamide framework, a closely related structure, has been developed for pharmaceutical screening, indicating the recognized potential of this substitution pattern. nih.gov The presence of the chlorine atom can also lead to specific interactions, such as halogen bonds, which can contribute to the binding affinity within protein pockets. nih.gov

Electron-Donating/Withdrawing Moieties : The interplay between electron-donating groups (like -OH) and electron-withdrawing groups (like -Cl) on the aromatic ring creates a specific electronic profile that can be fine-tuned. Replacing or adding other groups would substantially alter this profile. For example, adding methoxy (B1213986) groups (an electron-donating group) in place of or in addition to the hydroxyl group is a common strategy in modifying cinnamic acids, often affecting metabolic stability and cell permeability.

Table 1: Influence of Aromatic Ring Substitutions on the Activity of Cinnamic Acid Derivatives

| Base Scaffold | Substitution Pattern | Key Finding | Reference |

|---|---|---|---|

| Cinnamic Acid | 4-Hydroxy | The para-hydroxyl group is often essential for potent biological activity, such as cytotoxicity in AML cells. | nih.gov |

| Cinnamic Acid | 3-Chloro-4-Hydroxy | The chlorine atom modifies electronic properties and can participate in specific binding interactions like halogen bonds. | nih.govnih.gov |

| Flavylium (B80283) Core | 3-Chloro | A chloro substituent can dramatically increase the acidity of a nearby flavylium cation. | nih.gov |

Role of the Alpha, Beta-Unsaturated Side Chain and Stereochemistry

The acrylic acid side chain is a defining feature of cinnamic acids and is indispensable for many of their biological functions.

α,β-Unsaturated System : This moiety acts as a Michael acceptor, a reactive site for nucleophilic addition. The presence of the α,β-double bond is critical for the activity of many cinnamic acid derivatives. nih.gov Studies comparing analogues with a saturated propionic acid side chain to those with the unsaturated cinnamic side chain revealed a significant loss of activity in the saturated versions. nih.gov For example, derivatives lacking the C7-C8 double bond had no potentiating effects on the differentiation of acute myeloid leukemia (AML) cells, unlike their unsaturated counterparts. nih.gov This suggests that the electrophilic nature of the α,β-unsaturated carbonyl system is mechanistically important. nih.gov

Stereochemistry : The double bond in the side chain can exist in two geometric isomers: the E (trans) and Z (cis) forms. Naturally occurring cinnamic acids are predominantly in the more stable E configuration. The stereochemistry can have a profound impact on how the molecule fits into a target's binding site, and thus on its biological activity. While specific stereochemistry studies on this compound are not widely reported, research on related compounds often shows differential activity between isomers.

Modification of the terminal carboxylic acid group is a common strategy in medicinal chemistry to improve properties such as cell permeability, metabolic stability, and target engagement. thermofisher.com

Esterification : Converting the carboxylic acid to an ester, particularly a methyl ester, has been shown to enhance the biological activity of hydroxycinnamic acid derivatives in certain contexts. nih.gov For instance, methyl 4-hydroxycinnamate was found to be a more potent enhancer of calcitriol-induced differentiation in AML cells than its parent carboxylic acid. nih.gov This improvement is often attributed to increased lipophilicity, which facilitates passage across cell membranes.

Amidation : The formation of amides by coupling the carboxylic acid with various amines introduces a new functional group capable of forming additional hydrogen bonds. thermofisher.com This can lead to altered or improved binding affinity and selectivity for a given biological target. A library of compounds based on 3-chloro-4-hydroxyphenylacetamide demonstrates the utility of this derivatization. nih.gov The synthesis of amides from carboxylic acids is a well-established method in drug development, often utilizing coupling agents to facilitate the reaction. thermofisher.comnih.gov

Table 2: Effect of Side Chain and Carboxylic Acid Derivatization on Biological Activity

| Modification | Structural Change | Impact on Activity | Reference |

|---|---|---|---|

| Side Chain Saturation | C=C bond reduced to C-C bond | Significant or complete loss of biological potentiation activity. | nih.gov |

| Esterification | -COOH converted to -COOCH₃ | Enhanced activity in some cancer cell models, likely due to improved cell permeability. | nih.gov |

| Amidation | -COOH converted to -CONH-R | Creates new hydrogen bonding opportunities, potentially altering target affinity and selectivity. | nih.govnih.gov |

Computational Approaches to SAR and QSAR Modeling for Predictive Bioactivity

To accelerate the process of drug discovery and reduce reliance on extensive synthesis and biological testing, computational methods are employed to predict the activity of novel compounds. Quantitative Structure-Activity Relationship (QSAR) modeling is a key technique in this domain. nih.govresearchgate.net

QSAR models are mathematical equations that correlate the chemical structure of a series of compounds with their measured biological activity. science.gov For a series of this compound analogues, a QSAR study would involve:

Data Collection : Assembling a dataset of derivatives with their experimentally determined biological activities (e.g., IC₅₀ values).

Descriptor Calculation : Using software to calculate a wide range of molecular descriptors for each compound. These can include physicochemical properties (e.g., LogP, molecular weight), electronic descriptors (e.g., partial charges), and 3D descriptors (e.g., molecular shape).

Model Building : Employing statistical methods, such as partial least squares (PLS) or machine learning algorithms like random forest, to build a model that links the descriptors to the activity. researchgate.netscience.gov

Validation : Rigorously testing the model's predictive power using internal and external validation sets to ensure its reliability. nih.govresearchgate.net

Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed view by analyzing the 3D fields surrounding the molecules. science.gov These models can generate contour maps that visualize regions where steric bulk, positive or negative electrostatic potential, or hydrophobic character would likely increase or decrease biological activity. Such insights are invaluable for guiding the design of new derivatives of the this compound scaffold with predicted high efficacy.

Ligand Efficiency and Fragment-Based Drug Design Principles Applied to this compound Scaffolds

Modern drug discovery often utilizes principles of efficiency and modularity, as exemplified by ligand efficiency metrics and fragment-based drug design (FBDD).

Ligand Efficiency (LE) : This metric assesses the quality of a binding interaction by normalizing the binding energy of a compound by its size (typically the number of non-hydrogen atoms). nih.govyoutube.com It is calculated as the free binding energy (ΔG) divided by the heavy atom count (HAC). LE helps researchers identify small, efficient "fragments" that provide a high degree of binding energy per atom. youtube.com When optimizing derivatives of this compound, monitoring LE ensures that increases in potency are not achieved simply by adding size, which can negatively impact drug-like properties. A compound with a high LE is considered a more efficient and promising starting point for further optimization.

Fragment-Based Drug Design (FBDD) : FBDD is a powerful strategy for identifying lead compounds. nih.govyoutube.com It begins by screening libraries of small molecules, or "fragments" (typically with a molecular weight < 300 Da), for weak but efficient binding to a biological target. youtube.com The this compound scaffold, or smaller substructures thereof like 3-chloro-4-hydroxyphenol, are ideal candidates for inclusion in fragment libraries. Once a fragment hit is identified and its binding mode is determined (usually via X-ray crystallography or NMR), it can be optimized into a more potent lead compound through several strategies: youtube.com

Fragment Growing : Extending the fragment to interact with adjacent pockets in the binding site. youtube.comyoutube.com

Fragment Linking : Connecting two or more fragments that bind to different, nearby sites. youtube.com

Fragment Merging : Combining the features of overlapping fragments into a single, more potent molecule. youtube.com

The use of a 3-chloro-4-hydroxyphenyl-containing scaffold in the development of kinase inhibitors illustrates the practical application of these principles, where a fragment was identified binding to a specific pocket and subsequently elaborated into a potent inhibitor. nih.gov This approach highlights the potential of using the this compound core as a foundational element in modern, structure-guided drug discovery campaigns.

Advanced Analytical Chemistry and Spectroscopic Characterization Techniques

High-Resolution Mass Spectrometry (MS) and Tandem MS for Complex Mixture Analysis and Metabolite Identification

High-resolution mass spectrometry (HRMS) is indispensable for the accurate mass determination of 3-chloro-4-hydroxycinnamic acid, enabling its identification in complex biological and environmental matrices. Tandem MS (MS/MS) further aids in structural elucidation by providing characteristic fragmentation patterns. This is particularly important in metabolomic studies where numerous structurally similar compounds may be present.

Metabolomic analyses of related hydroxycinnamic acids have demonstrated the power of liquid chromatography-mass spectrometry (LC-MS) in identifying and quantifying these compounds and their metabolites in various samples. nih.govnih.gov For instance, studies on the metabolism of chlorogenic acids reveal their conversion by gut microbiota into various metabolites, including m-coumaric acid and other phenylpropionic acid derivatives. nih.gov Although direct MS data for this compound is not extensively detailed in the provided results, the techniques applied to its parent compounds are directly applicable. The use of rationally designed matrices, such as 4-chloro-α-cyanocinnamic acid (Cl-CCA), has been shown to significantly enhance the sensitivity and peptide recovery in MALDI-MS, a technique that could be adapted for the analysis of this compound and its metabolites. pnas.orgnih.gov

Multi-dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Elucidation

Multi-dimensional NMR spectroscopy is a powerful tool for the unambiguous structural elucidation of organic molecules like this compound. While 1D NMR (¹H and ¹³C) provides initial structural information, 2D NMR techniques are often necessary to resolve spectral overlap and establish connectivity in more complex molecules. omicsonline.org